Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 681841-16-7
VCID: VC5923314
InChI: InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3
SMILES: CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Molecular Formula: C23H25NO6S
Molecular Weight: 443.51

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate

CAS No.: 681841-16-7

Cat. No.: VC5923314

Molecular Formula: C23H25NO6S

Molecular Weight: 443.51

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate - 681841-16-7

Specification

CAS No. 681841-16-7
Molecular Formula C23H25NO6S
Molecular Weight 443.51
IUPAC Name ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Standard InChI InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3
Standard InChI Key KFJWGTKEJDZFLT-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate has the molecular formula C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol. Its IUPAC name, ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate, reflects three key structural components:

  • A 4-methoxynaphthalene-1-sulfonamido group, contributing π-π stacking interactions and electron-rich regions.

  • A 4-methoxyphenyl substituent, enhancing lipophilicity and modulating electronic effects.

  • An ethyl propanoate ester, influencing solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.681841-16-7
Molecular FormulaC₂₃H₂₅NO₆S
Molecular Weight443.51 g/mol
SMILESCCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
InChIKeyKFJWGTKEJDZFLT-UHFFFAOYSA-N

The naphthalene ring system provides a rigid planar structure, while the sulfonamide bridge (–SO₂NH–) introduces hydrogen-bonding capabilities critical for biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves sequential functionalization:

  • Sulfonylation: Reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid ethyl ester.

  • Esterification: Protection of the carboxylic acid group as an ethyl ester to improve reaction yields .

Key challenges include steric hindrance at the tertiary amine center and regioselectivity during sulfonylation. Purification typically employs column chromatography, given the compound’s moderate polarity .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
SulfonylationDCM, pyridine, 0–5°C60–70%
EsterificationEthanol, H₂SO₄, reflux85–90%

*Theoretical yields based on analogous sulfonamide syntheses .

Reactivity and Functionalization

Hydrolysis of the Ester Group

The ethyl ester undergoes alkaline hydrolysis to yield the free carboxylic acid, a potential precursor for prodrug development:
CCOC(=O)R+NaOHHOOC-R+EtOH\text{CCOC(=O)R} + \text{NaOH} \rightarrow \text{HOOC-R} + \text{EtOH}
This reaction is critical for modifying bioavailability, as carboxylic acids often exhibit enhanced water solubility .

Sulfonamide Modifications

The –SO₂NH– group participates in acid-base reactions, forming water-soluble salts with strong bases (e.g., NaOH). This property is exploited in pharmaceutical formulations to improve solubility.

Biological Activities and Mechanisms

Antibacterial Properties

As a sulfonamide derivative, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism is corroborated by studies on analogous triazole-sulfonates showing efficacy against Escherichia coli and Streptococcus pneumoniae .

Table 3: Comparative Antibacterial Activity*

StrainMIC (μg/mL)
E. coli (MDR)16–32
S. pneumoniae8–16
Enterococcus faecalis32–64

*Data extrapolated from structurally related compounds .

Anti-Inflammatory and Analgesic Effects

The methoxy groups attenuate COX-2 activity, reducing prostaglandin synthesis. In vivo models suggest a 40–50% reduction in edema at 50 mg/kg doses, comparable to ibuprofen .

Applications in Materials Science

Organic Semiconductors

The naphthalene core facilitates charge transport in thin-film transistors (TFTs), with hole mobility values of ~0.1 cm²/V·s reported for similar derivatives.

Future Research Directions

  • Solubility Optimization: Structural modifications to address the current lack of solubility data.

  • In Vivo Toxicity Studies: Evaluate hepatotoxicity and nephrotoxicity in mammalian models.

  • Synergistic Combinations: Pair with β-lactam antibiotics to combat multidrug-resistant pathogens .

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